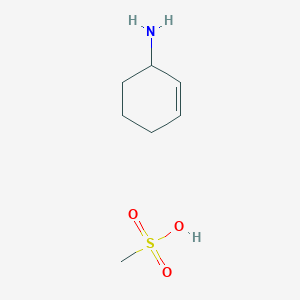
Cyclohex-2-en-1-amine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-en-1-amine;methanesulfonic acid is a compound that combines the structural features of cyclohex-2-en-1-amine and methanesulfonic acid. Cyclohex-2-en-1-amine is an organic compound with a cyclohexene ring and an amine group, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-amine can be synthesized through several methods, including the reduction of cyclohex-2-en-1-one with ammonia or amines. Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxidizing agents such as hydrogen peroxide or nitric acid.
Industrial Production Methods
Industrial production of cyclohex-2-en-1-amine involves catalytic hydrogenation of cyclohex-2-en-1-one in the presence of ammonia. Methanesulfonic acid is produced on a large scale by the oxidation of methanethiol using hydrogen peroxide in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-2-en-1-one.
Reduction: It can be reduced to cyclohexane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Methanesulfonic acid is involved in:
Esterification: Reacts with alcohols to form esters.
Alkylation: Acts as a catalyst in alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Cyclohex-2-en-1-one.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexenes.
Scientific Research Applications
Cyclohex-2-en-1-amine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-amine involves its interaction with various molecular targets, including enzymes and receptors. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions.
Comparison with Similar Compounds
Cyclohex-2-en-1-amine is similar to other cyclohexene derivatives such as cyclohex-2-en-1-one and cyclohexane. Methanesulfonic acid is comparable to other strong acids like sulfuric acid and hydrochloric acid. methanesulfonic acid is unique due to its high solubility in organic solvents and its non-oxidizing nature.
List of Similar Compounds
- Cyclohex-2-en-1-one
- Cyclohexane
- Sulfuric acid
- Hydrochloric acid
Properties
CAS No. |
92464-39-6 |
|---|---|
Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
cyclohex-2-en-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C6H11N.CH4O3S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h2,4,6H,1,3,5,7H2;1H3,(H,2,3,4) |
InChI Key |
XDBZCSRSVNEDLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CC=CC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















